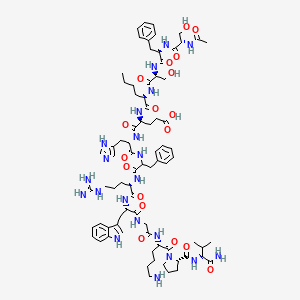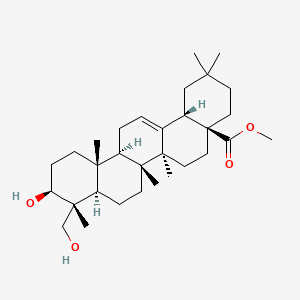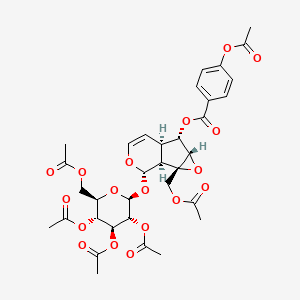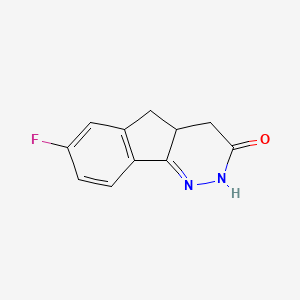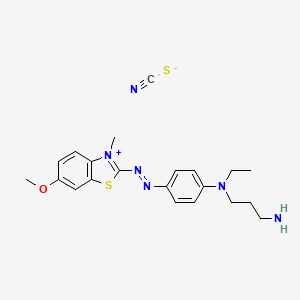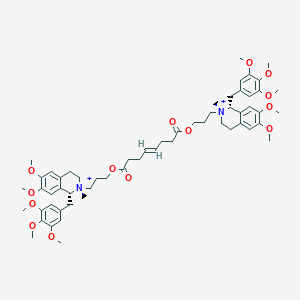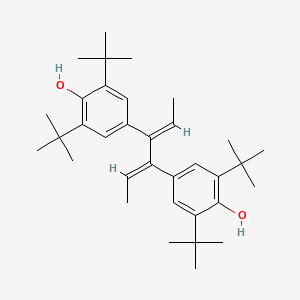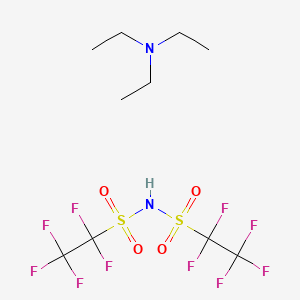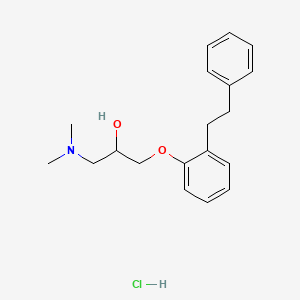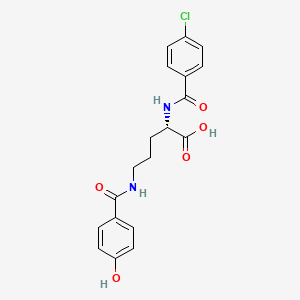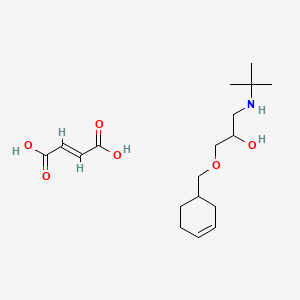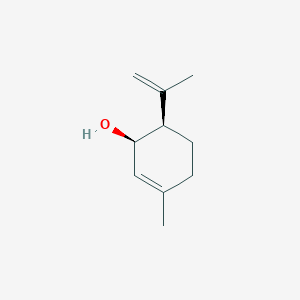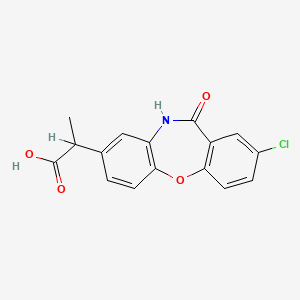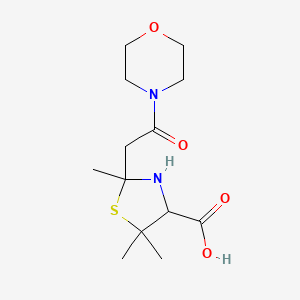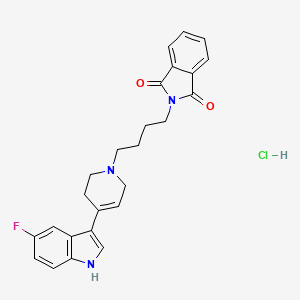
SLV-310 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SLV-310 hydrochloride is a potent dopamine D2 receptor antagonist and serotonin reuptake receptor inhibitor. It is primarily used in the study of neurological disorders such as bipolar disorder and schizophrenia . This compound has shown potential as an antipsychotic agent, combining the functionalities of dopamine D2 receptor antagonism and serotonin reuptake inhibition .
Méthodes De Préparation
The synthesis of SLV-310 hydrochloride involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
SLV-310 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs .
Applications De Recherche Scientifique
SLV-310 hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of SLV-310 hydrochloride involves its interaction with dopamine D2 receptors and serotonin reuptake receptors. By antagonizing dopamine D2 receptors, it reduces the activity of dopamine, which is associated with the symptoms of schizophrenia and bipolar disorder . Additionally, by inhibiting serotonin reuptake, it increases the levels of serotonin in the brain, which can help alleviate depressive symptoms . The molecular targets and pathways involved include the dopamine and serotonin signaling pathways .
Comparaison Avec Des Composés Similaires
SLV-310 hydrochloride is unique in its dual functionality as a dopamine D2 receptor antagonist and serotonin reuptake inhibitor. Similar compounds include:
Trazodone hydrochloride: A serotonin uptake inhibitor used as an antidepressive agent.
Dapoxetine hydrochloride: A short-acting serotonin reuptake inhibitor used for the therapy of premature ejaculation.
Mianserin hydrochloride: A tetracyclic compound with antidepressant properties that blocks alpha-adrenergic, histamine H1, and certain serotonin receptors.
Compared to these compounds, this compound offers a unique combination of dopamine D2 receptor antagonism and serotonin reuptake inhibition, making it a valuable tool in the study and treatment of neurological disorders .
Propriétés
Numéro CAS |
264869-69-4 |
|---|---|
Formule moléculaire |
C25H25ClFN3O2 |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c26-18-7-8-23-21(15-18)22(16-27-23)17-9-13-28(14-10-17)11-3-4-12-29-24(30)19-5-1-2-6-20(19)25(29)31;/h1-2,5-9,15-16,27H,3-4,10-14H2;1H |
Clé InChI |
GMFLRWPZDQIPPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=CNC3=C2C=C(C=C3)F)CCCCN4C(=O)C5=CC=CC=C5C4=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


